molecular formula C14H11NO5 B11712388 3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B11712388
M. Wt: 273.24 g/mol
InChI Key: SEMPNPGHWOOIHI-UHFFFAOYSA-N
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Description

3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-methyl-3-nitrophenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 4-methyl-3-nitrobenzaldehyde with an appropriate diene can yield the furan ring.

    Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the 4-methyl-3-nitrophenyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include amines and hydroxylamines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized furan derivatives.

Mechanism of Action

The mechanism of action of 3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid
  • 3-[5-(4-Methylphenyl)furan-2-yl]prop-2-enoic acid
  • 3-[5-(4-Nitrophenyl)furan-2-yl]prop-2-enoic acid

Uniqueness

3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a bioactive compound compared to similar compounds lacking one or both of these groups.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H11NO5/c1-9-2-3-10(8-12(9)15(18)19)13-6-4-11(20-13)5-7-14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

SEMPNPGHWOOIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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